Ethyl 6-fluoro-4-hydroxy-8-methoxyquinoline-3-carboxylate
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Overview
Description
Ethyl 6-fluoro-4-hydroxy-8-methoxyquinoline-3-carboxylate is a versatile chemical compound with the molecular formula C₁₃H₁₂FNO₄ and a molecular weight of 265.24 g/mol This compound is part of the quinoline family, which is known for its significant pharmacological and biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-fluoro-4-hydroxy-8-methoxyquinoline-3-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method includes the reaction of ethyl 4-chloro-8-methoxyquinoline-3-carboxylate with a fluorinating agent to introduce the fluorine atom at the 6-position . The reaction conditions often involve the use of solvents like methanol or ethanol and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps like purification through recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-fluoro-4-hydroxy-8-methoxyquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The methoxy and fluorine groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline-4,8-dione derivatives, while substitution reactions can produce a variety of functionalized quinoline compounds .
Scientific Research Applications
Ethyl 6-fluoro-4-hydroxy-8-methoxyquinoline-3-carboxylate has numerous applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 6-fluoro-4-hydroxy-8-methoxyquinoline-3-carboxylate involves its interaction with specific molecular targets. The fluorine atom enhances its ability to penetrate cell membranes, while the hydroxyl and methoxy groups contribute to its binding affinity to enzymes and receptors. The compound may inhibit bacterial DNA-gyrase, leading to antibacterial effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate
- Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate
- Ethyl 8-fluoro-4-hydroxy-6-methoxyquinoline-3-carboxylate
Uniqueness
Ethyl 6-fluoro-4-hydroxy-8-methoxyquinoline-3-carboxylate is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the fluorine atom at the 6-position enhances its pharmacological properties compared to other similar compounds .
Properties
IUPAC Name |
ethyl 6-fluoro-8-methoxy-4-oxo-1H-quinoline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO4/c1-3-19-13(17)9-6-15-11-8(12(9)16)4-7(14)5-10(11)18-2/h4-6H,3H2,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHRLPGPMNUWOFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C1=O)C=C(C=C2OC)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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